molecular formula C8H10ClNO B3187825 5-Chloro-2-methoxy-3-methylaniline CAS No. 1760-73-2

5-Chloro-2-methoxy-3-methylaniline

Cat. No.: B3187825
CAS No.: 1760-73-2
M. Wt: 171.62 g/mol
InChI Key: WCDZXLZOFWWVQJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-methylaniline is an organic compound with the CAS Registry Number 1760-73-2 . This aniline derivative has the molecular formula C 8 H 10 ClNO and a molecular weight of 171.62 g/mol . Its structure features an amine group attached to a benzene ring that is substituted with chlorine, methoxy, and methyl groups, which is represented by the SMILES notation NC1=CC(Cl)=CC(C)=C1OC . As a substituted aniline, this compound serves as a versatile building block in organic synthesis and is primarily used in research and development settings. Such intermediates are commonly employed in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific applications and mechanism of action for this compound are areas of ongoing scientific investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. Important Safety and Usage Information: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use . Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDZXLZOFWWVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 5 Chloro 2 Methoxy 3 Methylaniline

Reactivity of the Aryl Amine Moiety

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The activating groups on 5-Chloro-2-methoxy-3-methylaniline make the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgmychemblog.com The positions ortho and para to the strongly activating amino and methoxy (B1213986) groups are particularly favored for substitution.

The introduction of additional halogen atoms onto the aromatic ring of this compound can be achieved through electrophilic halogenation. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The amino and methoxy groups strongly direct incoming electrophiles to the ortho and para positions. Recent electrochemical methods have demonstrated precise control over the degree of halogenation of aniline (B41778) derivatives by manipulating the electrode potential, allowing for selective mono- or di-halogenation. acs.org

Table 1: Potential Halogenation Products of this compound

Product NameMolecular FormulaNotes
4,5-Dichloro-2-methoxy-3-methylanilineC8H9Cl2NOSubstitution at the position para to the amino group.
5,6-Dichloro-2-methoxy-3-methylanilineC8H9Cl2NOSubstitution at the position ortho to the amino group.
3-Bromo-5-chloro-2-methylanilineC7H7BrClNA related compound indicating the feasibility of halogenation on a substituted aniline. sigmaaldrich.com

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distribution would depend on specific reaction conditions.

Nitration involves the introduction of a nitro (-NO2) group, typically using a mixture of nitric acid and sulfuric acid. libretexts.org Sulfonation introduces a sulfonic acid (-SO3H) group, usually with fuming sulfuric acid. Both are important electrophilic aromatic substitution reactions. wikipedia.org The strong activating effects of the amino and methoxy groups would likely necessitate careful control of reaction conditions to avoid polysubstitution or oxidation. For instance, the nitration of related compounds like 2-chlorotoluene-4-sulfonate has been optimized by controlling temperature and reactant ratios to achieve high yields. researchgate.net The synthesis of 5-chloro-2-nitroaniline (B48662) from 3-chloroaniline (B41212) involves nitration as a key step. google.comchemicalbook.com

Table 2: Potential Nitration and Sulfonation Products

ReactionPotential Product NameMolecular Formula
Nitration5-Chloro-2-methoxy-3-methyl-4-nitroanilineC8H9ClN2O3
Nitration5-Chloro-2-methoxy-3-methyl-6-nitroanilineC8H9ClN2O3
SulfonationThis compound-4-sulfonic acidC8H10ClNO4S
SulfonationThis compound-6-sulfonic acidC8H10ClNO4S

This table presents theoretically possible products based on directing group effects. Experimental verification is required.

Diazotization and Transformations of Diazonium Salts

The primary aromatic amine group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). mychemblog.com This diazonium salt is a versatile intermediate for a wide range of synthetic transformations.

The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with various nucleophiles, including halides and cyanide. wikipedia.org This reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring that are not easily introduced by direct electrophilic substitution. wikipedia.orggoogle.com

Table 3: Examples of Sandmeyer Reactions with the Diazonium Salt of this compound

ReagentProduct NameMolecular Formula
CuCl1,5-Dichloro-2-methoxy-3-methylbenzeneC8H8Cl2O
CuBr1-Bromo-5-chloro-2-methoxy-3-methylbenzeneC8H8BrClO
CuCN5-Chloro-2-methoxy-3-methylbenzonitrileC9H8ClNO

Diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. mychemblog.comwikipedia.org This reaction is the basis for the synthesis of a vast array of azo dyes. wikipedia.orgunb.ca The diazonium salt derived from this compound would couple with a suitable partner, like β-naphthol, to produce a specific azo dye. researchgate.net The pH of the reaction medium is crucial, with slightly acidic conditions favoring coupling with amines and alkaline conditions favoring coupling with phenols. mychemblog.com

Table 4: Illustrative Azo Coupling Reaction

Coupling PartnerProduct NameGeneral Application
β-Naphthol1-((5-Chloro-2-methoxy-3-methylphenyl)diazenyl)naphthalen-2-olAzo Dye
N,N-Dimethylaniline4-((5-Chloro-2-methoxy-3-methylphenyl)diazenyl)-N,N-dimethylanilineAzo Dye

Acylation and Sulfonylation of the Amino Group

The primary amino group in this compound is a key site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the protection of the amine or for the introduction of new functional groups to modify the compound's biological or chemical properties.

Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide. While specific studies detailing the acylation of this compound are not prevalent in the surveyed literature, the general reactivity of anilines suggests that it would readily react under standard acylation conditions. For instance, the reaction with acetyl chloride would yield N-(5-chloro-2-methoxy-3-methylphenyl)acetamide. The reaction of various anilines with chloroacetyl chloride is a well-established method for the synthesis of 2-chloro-N-aryl acetamide (B32628) derivatives. ijpsr.info

Sulfonylation , the reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, yields a sulfonamide. These reactions are crucial in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents. researchgate.net A study on the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives highlights the importance of such structures in the development of anti-cancer agents, though it does not start from this compound itself. researchgate.net Photocatalytic methods for the sulfonylation of anilines using sodium sulfinates have also been developed, proceeding through a likely radical-mediated mechanism. hymasynthesis.com

Reaction TypeTypical ReagentsProductGeneral Conditions
AcylationAcetyl chloride, Acetic anhydrideAmideInert solvent, often with a base (e.g., pyridine, triethylamine)
Sulfonylationp-Toluenesulfonyl chloride, Methanesulfonyl chlorideSulfonamideInert solvent with a base (e.g., pyridine)

Transformations Involving the Methoxy Group

The methoxy group (-OCH3) is a significant modulator of the electronic environment of the benzene (B151609) ring and can also be a site for chemical transformation.

The cleavage of the methyl-oxygen bond in the methoxy group, known as O-demethylation, converts the aryl methyl ether to a phenol (B47542). This is a common transformation in natural product synthesis and medicinal chemistry. uni.lu While direct experimental data for the demethylation of this compound is scarce, several reagents are known to effectively demethylate aryl methyl ethers. uni.luevitachem.com

Boron tribromide (BBr3) is a powerful and widely used reagent for this purpose. uni.lu It is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group. acs.org The reaction is typically performed at low temperatures in a chlorinated solvent. chemicalbook.com Research suggests that BBr3 can be used for demethylation even in the presence of a primary arylamine. libretexts.org Another common method involves heating with strong protic acids like 47% hydrobromic acid (HBr), where the ether oxygen is protonated, followed by nucleophilic attack by the bromide ion. uni.lu

ReagentTypical ConditionsMechanism Notes
Boron Tribromide (BBr3)Dichloromethane, -78°C to room temperatureLewis acid-mediated cleavage. acs.org
Hydrobromic Acid (HBr)Heating (~130°C), often with acetic acid as a co-solventBrønsted acid-catalyzed nucleophilic substitution. uni.lu
Trimethylsilyl Iodide (TMSI)Inert solvent (e.g., acetonitrile (B52724), chloroform)Generates a silyl (B83357) ether intermediate, which is then hydrolyzed.

The methoxy group is a strong activating group in electrophilic aromatic substitution reactions. biosynth.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. nih.govwikipedia.org The lone pairs on the oxygen atom are delocalized into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions. ijpsr.infogoogle.com

In this compound, the methoxy group is at position 2. Its activating effect, combined with the strong activation from the amino group at position 1, makes the aromatic ring highly electron-rich and thus very reactive towards electrophiles. Both the amino and methoxy groups are ortho, para-directors. The chloro group at position 5 is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director. The directing effects of these substituents would collectively favor electrophilic attack at the C4 and C6 positions of the ring.

Reactivity of the Halogen Substituent

The chlorine atom on the aromatic ring is a site for nucleophilic displacement and a handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) of an aryl halide like this compound is generally challenging. nih.govwipo.int This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wipo.intgoogle.com

In this compound, the ring is substituted with electron-donating amino and methoxy groups, which destabilize the anionic intermediate required for the addition-elimination mechanism of SNA. Therefore, the displacement of the chlorine atom by a nucleophile would not be expected to occur under standard SNA conditions. More forceful conditions or alternative mechanisms, such as the elimination-addition (benzyne) pathway, would be necessary, but these often require very strong bases. patentguru.com There are no specific examples in the surveyed literature of successful nucleophilic displacement of the chlorine in this compound.

The chlorine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than aryl bromides or iodides in these reactions, often requiring more specialized catalysts and conditions.

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. sigmaaldrich.comarkat-usa.org It is widely used to form biaryl structures. While no specific Suzuki couplings of this compound have been documented in the searched literature, related 3-substituted-2-bromoaryl amides have been successfully used in asymmetric Suzuki-Miyaura couplings.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction is a versatile method for the vinylation of aryl rings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org It is a key method for the synthesis of arylalkynes.

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingArylboronic acid (Ar'-B(OH)2)Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4)Biaryl
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N)Substituted Alkene
Sonogashira CouplingTerminal AlkynePd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N)Arylalkyne

Oxidation Pathways and Mechanisms

The oxidation of anilines can proceed through various pathways, often leading to a range of products depending on the oxidant and reaction conditions. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups on the aromatic ring of this compound, in addition to the reactive amino group, makes its oxidative chemistry particularly complex.

While specific catalyzed oxidation studies on this compound are not extensively documented in publicly available literature, the reactivity of substituted anilines has been a subject of considerable investigation. These studies provide a framework for understanding the potential oxidative transformations of the target molecule.

Catalysts play a crucial role in directing the oxidation of anilines towards specific products. For instance, the oxidation of anilines can be catalyzed by various transition metal complexes and metal oxides. acs.org Noble metal catalysts, such as ruthenium, palladium, and platinum supported on ceria, have shown high activity in the wet air oxidation of aniline. researchgate.net The mechanism in such systems often involves the generation of radical intermediates. researchgate.net Another example is the use of methylrhenium trioxide as a catalyst for the oxidation of anilines by hydrogen peroxide. acs.org

The oxidation of aniline itself can yield products like nitrobenzene (B124822) and benzoquinones through non-selective pathways. openaccessjournals.com In catalyzed systems, the goal is often to achieve higher selectivity. For example, the selective oxidation of anilines to azobenzenes and azoxybenzenes has been achieved using molybdenum oxide catalysts. researchgate.net The reaction mechanism is proposed to involve the coordination of the aniline to the metal center, followed by oxidative coupling.

The oxidation of anilines is known to produce a variety of byproducts and intermediates. The initial step in the oxidation of anilines is often the formation of a radical cation via single electron transfer. acs.org This highly reactive intermediate can then undergo further reactions.

In the case of aniline, oxidation can lead to the formation of oligomeric and polymeric materials, often referred to as polyaniline. mdpi.com The formation of these polymers proceeds through the coupling of aniline radical cations. Intermediates such as dianiline and 4-anilino phenol have been detected during the electrocatalytic oxidation of aniline. nih.gov

The oxidation of substituted anilines can also lead to the formation of quinones. openaccessjournals.com For this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone, although the substitution pattern would influence the feasibility and structure of such a product.

Furthermore, the oxidation of the amino group can lead to the formation of nitroso and nitro compounds. The oxidation of anilines to the corresponding nitrosobenzene (B162901) derivatives has been reported. acs.org Further oxidation would yield the nitro derivative.

The specific byproducts and intermediates in the oxidation of this compound would be highly dependent on the oxidizing agent and reaction conditions. A plausible pathway could involve the initial formation of the anilino radical, which could then dimerize to form azo or azoxy compounds, or react with other species to form a variety of substituted products. The presence of the chloro, methoxy, and methyl groups would likely lead to a complex mixture of products due to the various possible reaction sites and the influence of these substituents on the stability of intermediates.

Table 1: Potential Oxidative Byproducts and Intermediates of this compound

Compound Type Potential Specific Product/Intermediate General Reference
Radical CationThis compound radical cation acs.org
DimerAzo or Azoxy compounds derived from the coupling of two molecules researchgate.net
QuinoneSubstituted benzoquinone openaccessjournals.com
Nitroso Compound5-Chloro-2-methoxy-3-methylnitrosobenzene acs.org
Nitro Compound5-Chloro-2-methoxy-3-methylnitrobenzene openaccessjournals.com
Polymeric MaterialPolyaniline-like structures with the substituent pattern mdpi.com

This table presents potential products based on the known reactivity of other aniline derivatives. Specific experimental verification for this compound is required.

Computational Mechanistic Insights into Reaction Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into the energetics and structures of transition states and intermediates that are often difficult to study experimentally. For aniline derivatives, computational methods have been employed to understand their oxidation potentials and reaction pathways. acs.orgnih.govmdpi.com

For instance, in the OH-radical-initiated oxidation of aniline, computational studies have identified the transition states for both H-abstraction from the amino group and OH-addition to the aromatic ring. nih.govacs.org The relative energies of these transition states determine the preferred reaction pathway.

In the context of this compound, a transition state analysis of its oxidation would involve modeling the interaction of the molecule with an oxidizing species (e.g., a radical or a catalyst). Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, are commonly used for such calculations. mdpi.comrsc.org The geometry of the transition state would reveal the nature of the bond-breaking and bond-forming processes. The substituents on the aromatic ring would influence the geometry and energy of the transition state. For example, the electron-donating groups (methoxy, methyl) might stabilize a positively charged transition state, thereby lowering the activation energy, while the electron-withdrawing chloro group would have a destabilizing effect.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the thermodynamics and kinetics of the reaction.

Computational studies on the oxidation of anilines have determined the energy profiles for various reaction pathways. For example, the free energy profile for the halogenation of aniline has been calculated, revealing the activation energies for different steps in the mechanism. acs.org Similarly, the reaction Gibbs free energies for the oxidation of a wide range of aniline derivatives have been calculated and correlated with experimental oxidation potentials. researchgate.net

Table 2: Hypothetical Energy Profile Parameters for the Initial Oxidation Step of this compound

Parameter Description Influencing Factors from Substituents
ΔG‡ Gibbs free energy of activation for the initial electron transfer.The electron-donating methoxy and methyl groups are expected to lower ΔG‡, while the electron-withdrawing chloro group is expected to increase it.
ΔGrxn Gibbs free energy of the reaction for the formation of the radical cation.The overall electronic character of the substituted ring will determine the stability of the radical cation and thus the value of ΔGrxn.
EHOMO Energy of the Highest Occupied Molecular Orbital.Electron-donating groups will raise the EHOMO, making the molecule easier to oxidize. The chloro group will lower it.

This table presents a qualitative prediction of how the substituents would influence the energy profile based on general principles of physical organic chemistry. Actual values would require specific quantum chemical calculations.

The combination of the chloro, methoxy, and methyl groups on the aniline ring presents a unique case for both experimental and computational investigation into its chemical reactivity, particularly its oxidation pathways.

Derivatization and Functionalization of 5 Chloro 2 Methoxy 3 Methylaniline

Synthesis of Substituted Amides and Ureas

The conversion of the aniline (B41778) to an amide is a common derivatization strategy. This transformation is typically achieved by reacting the aniline with an activated carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated by a coupling agent.

One notable example is the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. In this multi-step synthesis, the related 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acyl chloride, which is then reacted with a substituted aniline to form the final amide product. While this example involves a structurally similar benzoic acid rather than the aniline as the starting material for the amide bond formation with a separate amine, it demonstrates the utility of the 5-chloro-2-methoxy-phenyl scaffold in constructing complex amide-based molecules.

Detailed research findings on the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been reported, showcasing the generation of a library of compounds from a common intermediate. For instance, the synthesis of 5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamide resulted in a white powder with a yield of 92% and a melting point of 182-184°C.

Table 1: Examples of Synthesized 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

CompoundYield (%)Melting Point (°C)
5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamide92182-184
5-chloro-2-methoxy-N-(4-(N-butylsulphamoyl)phenyl)benzamide93176-178
5-chloro-2-methoxy-N-(4-(N-pentylsulphamoyl)phenyl)benzamide90168-170

This table is interactive and can be sorted by column.

Formation of Heterocyclic Compounds Incorporating the Aniline Moiety

The aniline functional group is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve condensation with carbonyl compounds followed by cyclization.

The Fischer indole (B1671886) synthesis is a classical method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To utilize 5-Chloro-2-methoxy-3-methylaniline for indole synthesis via this method, it would first need to be converted to the corresponding hydrazine (B178648) derivative.

Benzimidazoles are typically synthesized through the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. Therefore, the direct use of this compound in a typical benzimidazole (B57391) synthesis is not feasible without prior modification into a suitable diamine precursor.

Specific literature detailing the successful synthesis of indole or benzimidazole rings starting directly from this compound has not been identified in the current search.

Schiff bases are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are commonly formed by the condensation of a primary amine, such as this compound, with an aldehyde or a ketone. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Despite the general reactivity of anilines in Schiff base formation, specific examples of Schiff bases derived from the condensation of this compound with carbonyl compounds are not documented in the reviewed scientific literature.

Metal Complexation Studies

The nitrogen atom of the aniline group and other potential donor atoms within its derivatives can coordinate with metal ions to form metal complexes.

Aniline and its derivatives can act as ligands in coordination chemistry. The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate bond. The coordinating ability can be enhanced in derivatives such as Schiff bases, where additional donor atoms (like oxygen or other nitrogen atoms) are present, allowing the ligand to act as a chelating agent.

However, dedicated studies on the coordination chemistry of this compound itself or its simple derivatives as ligands are not found in the current body of scientific literature.

Metal complexes containing aniline-based ligands can exhibit catalytic activity in various organic transformations. The electronic and steric properties of the aniline ligand can influence the reactivity and selectivity of the metal catalyst.

There are currently no specific reports on the synthesis of metal complexes of this compound and their subsequent application in catalysis.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. However, no specific NMR data for 5-Chloro-2-methoxy-3-methylaniline has been reported.

1H NMR and 13C NMR Analysis

Detailed ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for identifying the chemical environment of each hydrogen and carbon atom in the molecule. Information such as chemical shifts (δ in ppm), spin-spin coupling constants (J in Hz), and signal integration would be required to piece together the molecular structure. This foundational data is currently unavailable.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for confirming atomic connectivity. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. No such 2D NMR studies for this compound are present in the literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The specific IR absorption and Raman scattering bands for the amine (N-H), methoxy (B1213986) (C-O), methyl (C-H), and chloro-aromatic (C-Cl) groups of this compound have not been documented.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. While experimentally obtained mass spectra for this compound are not published, predicted data is available. uni.lu This data anticipates the mass-to-charge ratio (m/z) for the molecular ion and its common adducts.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu
AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (Ų)
[M+H]⁺172.05237132.5
[M+Na]⁺194.03431143.1
[M-H]⁻170.03781136.6
[M+NH₄]⁺189.07891154.1
[M+K]⁺210.00825139.6
[M+H-H₂O]⁺154.04235128.3
[M]⁺171.04454134.9

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule is X-ray crystallography. There are no published reports of a crystal structure for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a solved crystal structure, it is impossible to analyze the solid-state architecture of the compound. This includes identifying and characterizing intermolecular forces such as hydrogen bonds, which would likely involve the aniline's -NH₂ group, and potential π-π stacking interactions between the aromatic rings. These forces govern the material's macroscopic properties.

Conformation Analysis

The spatial arrangement of the methoxy and amino groups relative to the benzene (B151609) ring and the adjacent methyl group is of particular interest. In substituted anisoles, the orientation of the methoxy group is sensitive to the presence of ortho substituents. For instance, in 1,3,5-trichloro-2-methoxybenzene, the methoxy group is forced out of the plane of the aromatic ring due to the steric hindrance imposed by the two bulky ortho-chloro substituents. A similar effect can be anticipated in this compound, where the ortho-methyl group is expected to sterically interact with the methoxy group, influencing its rotational barrier and preferred dihedral angle. Computational studies on related di-ortho-substituted systems have shown that such steric clashes can lead to significant rotational barriers. acs.org

Furthermore, the "ortho effect" is a well-established phenomenon in substituted anilines, where the presence of a substituent at the ortho position can influence the basicity and conformation of the amino group. nih.gov In the case of this compound, the ortho-methoxy group can engage in intramolecular hydrogen bonding with the amino group. This interaction can influence the orientation of the amino group and the rotational barrier around the C-N bond. A study on the interaction between 5-chlorosalicylaldehyde (B124248) and aniline (B41778) has demonstrated the potential for such intramolecular hydrogen bonding to significantly affect the conformation of the participating molecules. scholarsresearchlibrary.com

The presence of the methyl group at the 3-position, ortho to the methoxy group and meta to the amino group, introduces further steric complexity. The rotational barrier of this methyl group will also be influenced by its neighboring substituents. Studies on various methyl-substituted aromatic compounds have shown that these barriers are sensitive to the local chemical environment. researchgate.net

Given the substitution pattern, it is likely that the methoxy group will adopt a conformation that minimizes steric repulsion with the adjacent methyl group, potentially by rotating out of the plane of the benzene ring. The amino group's conformation will be a balance between minimizing steric interactions with the ortho-methoxy group and potentially forming an intramolecular hydrogen bond.

Interactive Data Table: Estimated Conformational Parameters

The following table presents estimated conformational parameters for this compound based on data from analogous compounds. It is important to note that these are not experimentally determined values for this specific molecule but are extrapolations from related structures found in the literature.

ParameterEstimated Value/RangeBasis of Estimation and Relevant Compounds
C(2)-O-C(methoxy)-H Dihedral AngleLikely non-planar (out of ring plane)Steric hindrance from ortho-methyl group, similar to di-ortho-substituted anisoles. acs.org
Rotational Barrier of Methoxy GroupPotentially elevatedDue to steric interaction with the ortho-methyl group. researchgate.net
C(1)-N-H...O(methoxy) Intramolecular H-bondPossibleBased on the proximity of the amino and methoxy groups and studies on similar systems. scholarsresearchlibrary.com
Rotational Barrier of Amino GroupInfluenced by ortho-methoxy group"Ortho effect" in anilines and potential for intramolecular hydrogen bonding. nih.gov

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-methoxy-3-methylaniline, DFT calculations allow for the determination of its fundamental electronic properties, offering a window into its stability and reactivity. These calculations are foundational for understanding the molecule's behavior in chemical reactions. nih.govacs.org

The electronic structure of an aromatic amine like this compound is defined by the arrangement of its electrons in various molecular orbitals (MOs). DFT calculations can optimize the molecule's geometry and compute the energies of these orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The distribution of these orbitals across the molecule highlights the regions most involved in electronic transitions. For aniline (B41778) derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting the electron-donating nature of the amine substituent. researchgate.net The substituents—chloro, methoxy (B1213986), and methyl groups—modulate the electron density and orbital energies of the parent aniline structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic stability and reactivity. nih.govacs.org

Table 1: Calculated Electronic Properties of this compound

PropertyValue (Illustrative)Description
EHOMO -5.8 eVEnergy of the Highest Occupied Molecular Orbital.
ELUMO -0.9 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE) 4.9 eVEnergy difference between HOMO and LUMO.
Dipole Moment 2.5 DA measure of the molecule's overall polarity.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.comwikipedia.org According to FMO theory, the reactivity of a molecule is largely governed by these frontier orbitals. ucsb.edu A molecule with a high-energy HOMO is a good electron donor (nucleophile), while one with a low-energy LUMO is a good electron acceptor (electrophile). researchgate.net

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors

ParameterFormulaSignificance
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) (I + A) / 2Tendency to attract electrons.

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. acs.org It is generated by mapping the electrostatic potential onto a surface of constant electron density. mdpi.com This visual tool is invaluable for predicting how a molecule will interact with other charged species.

The map is color-coded to indicate different potential regions:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack.

Blue/Green: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. nih.gov

For this compound, the EPS map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, as well as on the aromatic ring, which is activated by the amine and methoxy groups. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine group and potentially influenced by the electronegative chlorine atom.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent. mdpi.com

The structure of this compound is not rigid. It possesses several degrees of freedom, including the rotation of the methyl and methoxy groups around their single bonds to the aromatic ring and the pyramidal inversion of the -NH2 group. MD simulations can explore the potential energy surface associated with these motions to identify the most stable conformations (energy minima) and the energy barriers between them. aip.org This analysis reveals the molecule's flexibility and the preferred spatial arrangement of its substituent groups under given conditions. For substituted anilines, studies have shown that even simple substituents like a methyl group can exhibit nearly free internal rotation. aip.org

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. rsc.org MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. Different solvents can stabilize different conformations of this compound. For instance, polar solvents would be expected to form hydrogen bonds with the amine and methoxy groups, potentially altering the rotational preferences of these groups compared to a non-polar solvent. acs.org Computational techniques like the Self-Consistent Reaction Field (SCRF) method can also be used to model the effect of a solvent as a continuous medium, providing insights into how solvent polarity affects conformational equilibria and geometry. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural or physicochemical properties of compounds with their macroscopic properties. fishersci.com These models are built upon the principle that the structure of a molecule dictates its properties and are developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. acs.org For this compound, QSPR can be a powerful approach to estimate a wide range of properties, thereby saving time and resources that would be required for extensive experimental measurements.

QSPR models can be effectively employed to predict various spectroscopic parameters. While specific QSPR studies dedicated solely to this compound are not extensively documented, research on analogous substituted anilines provides a strong basis for such predictions. Computational methods, particularly Density Functional Theory (DFT), are often used to calculate molecular descriptors that form the basis of QSPR models. These descriptors can include electronic properties, steric factors, and topological indices.

For instance, studies on related molecules like 5-chloro-ortho-methoxyaniline have utilized DFT calculations to predict vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.netresearchgate.net These theoretical predictions have shown good correlation with experimental data. researchgate.netresearchgate.net Such an approach can be extended to this compound. By calculating a set of quantum chemical descriptors, it is possible to build a QSPR model that can predict its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectral characteristics.

The following table presents a combination of experimental and theoretical spectroscopic data for a closely related isomer, 5-chloro-2-methoxyaniline, which can serve as a reference for developing predictive models for the target compound.

Spectroscopic Data for 5-Chloro-2-methoxyaniline (Isomer)
Parameter Value/Description
¹H NMR (300MHz, CDCl₃)δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H) chemicalbook.com
FT-IR (Experimental, cm⁻¹)Bands at 3198, 3196, 1476, 1475, 1322, 1320, 1318 researchgate.net
FT-Raman (Experimental, cm⁻¹)Bands at 3245, 3242, 3240, 1338, 1329, 1326 researchgate.net
Theoretical Vibrational Frequencies (DFT B3LYP/6-311+G**)Good correlation with experimental FT-IR and FT-Raman data for the isomer researchgate.net

This interactive table provides a summary of available spectroscopic data for an isomer of the target compound. The principles used to obtain this data can be applied to predict the spectroscopic properties of this compound.

Recent studies on the electrochemical halogenation of aniline derivatives have demonstrated that the reaction pathway and selectivity can be controlled by the electrode potential, which is intrinsically linked to the electronic properties of the substrate. acs.org Such studies highlight the potential to develop QSPR models that correlate molecular descriptors with reactivity parameters like reaction rates or product selectivity.

For this compound, a QSPR study could involve the calculation of various quantum chemical descriptors. These descriptors can then be correlated with experimental reactivity data, if available, or used to predict reactivity in various reactions such as diazotization, acylation, or further electrophilic substitution.

The following table outlines key molecular descriptors that could be calculated for this compound and used in a QSPR model to predict its reactivity.

Molecular Descriptors for Reactivity Prediction
Descriptor Type Specific Descriptors
Electronic Descriptors Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, Mulliken charges on atoms, Dipole moment
Steric Descriptors Molecular volume, Surface area, Molar refractivity
Topological Descriptors Connectivity indices, Wiener index, Balaban index
Thermodynamic Descriptors Heat of formation, Gibbs free energy of activation

This interactive table showcases the types of molecular descriptors that would be crucial in building a QSPR model to predict the chemical reactivity of this compound.

By establishing a statistically significant relationship between these descriptors and experimental reactivity data from a series of related anilines, a predictive QSPR model can be constructed. This model would then allow for the estimation of the reactivity of this compound without the need for extensive laboratory experiments.

Role As Chemical Intermediates in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of chloro, methoxy (B1213986), and methyl substituents on the aniline (B41778) ring makes 5-Chloro-2-methoxy-3-methylaniline a valuable precursor for synthesizing complex organic molecules. The amine functional group allows for a variety of transformations, including diazotization followed by coupling reactions, which are fundamental in creating azo compounds. The presence of the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of further complexity. The methoxy and methyl groups influence the reactivity and regioselectivity of these reactions, offering chemists precise control over the synthetic outcome.

While specific, publicly documented examples of its direct use in the synthesis of highly complex, multi-step natural products or pharmaceuticals are not extensively detailed in readily available literature, its structural motifs are found in various bioactive molecules. Its role as a versatile small molecule scaffold is recognized by chemical suppliers who market it for research and development purposes, particularly for custom synthesis and in the creation of compound libraries for pharmaceutical testing. orientjchem.org

Building Block in the Development of Fine Chemicals

The utility of this compound extends to the synthesis of fine chemicals, a category of high-purity chemical substances produced in limited quantities for specialized applications.

Intermediate in Specialty Dyes and Pigments Synthesis

Aromatic amines are foundational to the synthesis of azo dyes, which constitute a significant class of colorants. orientjchem.org The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich coupling component. nih.govunb.ca

While direct examples specifying the use of this compound are not prevalent in published literature, its structural analogs, such as 2-methoxy-5-nitroaniline (B165355) and 3-chloroaniline (B41212), are utilized in the synthesis of disazo disperse dyes for polymer fibers. orientjchem.org The presence of the chloro and methoxy groups in this compound suggests its potential application in producing dyes with specific chromatic properties and fastness. The substituents on the aniline ring can influence the color, lightfastness, and solubility of the resulting dye. orientjchem.org

Applications in Agrochemical Synthesis

Use in Materials Science Research

The unique electronic and structural features of this compound also make it a candidate for research in materials science, particularly in the synthesis of functional polymers and materials.

Monomers for Polymer Synthesis

Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with a range of applications in electronics, sensors, and anti-corrosion coatings. The properties of the resulting polymer, such as solubility, conductivity, and processability, can be tuned by the nature of the substituents on the aniline monomer.

Research on the polymerization of chloro-substituted anilines, such as poly-m-chloroaniline, has shown that the presence of the chloro-substituent can lead to polymers with excellent solubility and sensitive electrocatalysis. researchgate.net While the direct polymerization of this compound is not specifically detailed in the available literature, its structure suggests it could be used to synthesize functional polychloroanilines with tailored properties. The methoxy and methyl groups would further influence the polymer's morphology and electronic characteristics.

Analytical Methodologies for Detection and Characterization in Research Settings

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 5-Chloro-2-methoxy-3-methylaniline.

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like anilines. In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. For aniline (B41778) derivatives, GC can provide high-resolution separation.

When coupled with a mass spectrometer (MS), GC becomes an even more potent analytical technique. GC-MS combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. The NIST Mass Spectrometry Data Center contains mass spectral data for similar compounds, such as 5-Chloro-2-methylaniline (B43014), which can serve as a reference for identifying related structures. nih.gov For instance, the analysis of aniline derivatives in environmental samples is often carried out using GC-MS, which provides both qualitative and quantitative information. tandfonline.comresearchgate.net The use of a nitrogen-phosphorus detector (NPD) in GC can enhance selectivity for nitrogen-containing compounds like this compound. epa.gov

Table 1: GC-MS Parameters for Analysis of a Related Compound (5-Chloro-2-methylaniline)

ParameterValueReference
Analytical MethodTD / GC-MS analytice.com
Specimen CollectionTenax tube analytice.com
Limit of Quantification (LOQ)≈ 1 ng/Media analytice.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.gov In HPLC and UPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

For aniline derivatives, reversed-phase HPLC is a common method. sielc.com A nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The elution order is determined by the polarity of the analytes, with more polar compounds eluting earlier. UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. lcms.cz A study on primary aromatic amines (PAAs) demonstrated the successful use of UPLC with a pentafluorophenylpropyl (PFPP) column to separate 23 different PAAs in under 6.5 minutes. nih.gov

Table 2: Example HPLC Conditions for a Related Aniline Derivative

ParameterConditionReference
ColumnNewcrom R1 (Reversed-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
NoteFor Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, assessing sample purity, and identifying compounds. nih.govyoutube.com In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier such as a glass or aluminum plate. chemistryhall.comyoutube.com A small spot of the sample solution is applied to the plate, which is then placed in a developing chamber containing a shallow pool of a suitable solvent (the mobile phase). chemistryhall.comyoutube.com

As the solvent moves up the plate by capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. chemistryhall.comyoutube.com This differential migration results in the separation of the components into distinct spots. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com

For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By comparing the Rf values of the reaction mixture with those of the starting materials and the expected product, a chemist can quickly assess the reaction's progress. youtube.com Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents that react with specific functional groups. youtube.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Visible spectrophotometry, is a valuable technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Method Development for Trace Analysis in Environmental or Synthetic Samples

The detection of trace amounts of this compound in complex matrices, such as environmental samples (e.g., water, soil) or during the synthesis process, requires highly sensitive and selective analytical methods. Method development in this context focuses on optimizing sample preparation, separation, and detection to achieve the desired limits of detection (LOD) and quantification (LOQ).

For environmental samples, sample preparation is a critical step to remove interfering substances and pre-concentrate the analyte. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. tandfonline.comresearchgate.net The choice of extraction solvent and sorbent material is crucial for achieving high recovery of the target analyte.

Following extraction, a sensitive analytical technique is required. GC-MS/MS (tandem mass spectrometry) and LC-MS/MS are powerful tools for trace analysis. tandfonline.comresearchgate.net These techniques offer enhanced selectivity by monitoring specific fragmentation transitions of the target analyte, which helps to reduce background noise and improve the signal-to-noise ratio. A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline derivatives in groundwater found that while GC/MS-MS offered higher sensitivity than single quadrupole GC/MS, LC/MS-MS had the advantage of direct injection without the need for extensive sample preparation. tandfonline.comresearchgate.net The development of an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for primary aromatic amines has demonstrated LODs in the range of 0.2 to 2 μg kg-1. nih.gov Such methods are essential for ensuring compliance with regulatory limits and for detailed studies of reaction byproducts.

Future Research Directions and Potential Applications in Emerging Fields

Exploration of Novel Synthetic Pathways and Catalytic Systems

While traditional methods for synthesizing substituted anilines often involve the reduction of corresponding nitroaromatics, future research will likely focus on more efficient, selective, and sustainable synthetic strategies. beilstein-journals.orgchemicalbook.comnih.gov The development of novel catalytic systems is central to this endeavor, aiming to improve yield, reduce waste, and allow for milder reaction conditions.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination could be adapted for the synthesis of complex aniline (B41778) derivatives, though they often use aryl halides as precursors. rsc.org A novel approach involves the direct synthesis of anilines from cyclohexanones using a Pd/C-ethylene system under non-aerobic conditions, which presents a new avenue for constructing the aniline core. bohrium.comacs.org

Metal-Based Heterogeneous Catalysis: The one-pot reductive amination of aldehydes with nitroarenes using reusable metal nanoparticle catalysts is an efficient method for producing N-substituted anilines. nih.gov Exploring such tandem reactions could provide direct routes to functionalized derivatives of 5-Chloro-2-methoxy-3-methylaniline.

Continuous-Flow Systems: The use of continuous-flow reactors offers significant advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgmdpi.com Developing a continuous-flow process for the synthesis of this compound, potentially using metal-free reducing agents like trichlorosilane or employing reusable catalysts in 3D-printed fixed-bed reactors, represents a significant step towards industrial viability. beilstein-journals.orgmdpi.com

Table 1: Comparison of Synthetic Methodologies for Substituted Anilines
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReferences
Traditional Nitroarene ReductionMulti-step process involving nitration followed by reduction.Well-established and widely used. beilstein-journals.orgnih.gov
Pd/C–Ethylene System from CyclohexanonesDirect synthesis from non-aromatic precursors; non-aerobic conditions.Novel route, potentially fewer steps, utilizes different starting materials. bohrium.comacs.org
One-Pot Reductive AminationTandem reaction combining reduction and C-N bond formation.High efficiency for synthesizing N-substituted derivatives directly. nih.gov
Continuous-Flow SynthesisUtilizes microreactors for improved control and safety.Enhanced efficiency, scalability, and potential for automation. beilstein-journals.orgmdpi.com

Design and Synthesis of New Derivatives with Tunable Properties

The functional groups on this compound serve as anchor points for creating a library of new derivatives with tailored properties. By strategically modifying these groups, researchers can fine-tune the electronic, optical, and physicochemical characteristics of the molecule for specific applications.

Future research in this area could involve:

Modulation of Electronic Properties: The electronic nature of substituents significantly impacts the properties of the aniline ring. acs.orgsemanticscholar.orgresearchgate.netresearchgate.net Introducing additional electron-donating or electron-withdrawing groups can alter the molecule's ionization potential, electron affinity, and reactivity. acs.orgresearchgate.netresearchgate.net This could be useful in developing materials for organic electronics.

Enhancement of Pharmacokinetic Profiles: In medicinal chemistry, substituting aniline moieties is a key strategy for optimizing a compound's pharmacological properties, such as bioavailability, solubility, and receptor selectivity. In silico and experimental analysis of lipophilicity and other ADME (absorption, distribution, metabolism, and excretion) properties can guide the design of new derivatives with potential therapeutic applications. mdpi.com

Derivatization of the Amino Group: The amino group is a prime site for modification to create amides, sulfonamides, or N-alkylated and N-arylated products. These transformations can drastically alter the molecule's properties and lead to new functionalities.

Table 2: Potential Derivative Designs and Their Tunable Properties
Modification SitePotential SubstituentExpected Impact on PropertiesPotential Application Area
Aromatic RingNitro (-NO₂) or Cyano (-CN) groupsIncreases electron-acceptor capability, lowers LUMO energy, may create semiconducting properties. acs.orgOrganic Electronics
Amino Group (-NH₂)Acylation to form amidesModulates basicity, increases steric bulk, alters hydrogen bonding capability.Pharmaceuticals, Polymers
Methoxy (B1213986) Group (-OCH₃)Demethylation to hydroxyl (-OH)Introduces hydrogen bond donating ability, alters solubility and reactivity.Fine Chemicals, Dyes
Amino Group (-NH₂)Alkylation or ArylationCreates secondary or tertiary amines, fine-tunes steric and electronic environment. nih.govCatalysis, Agrochemicals

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Modern analytical techniques allow for real-time monitoring of reactions and the characterization of transient intermediates.

Future mechanistic studies should employ:

In Situ and Operando Spectroscopy: Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor catalytic reactions as they happen, providing insights into surface species, reaction intermediates, and the role of the catalyst under realistic conditions. youtube.com This is particularly valuable for understanding heterogeneous catalytic processes. youtube.com

Advanced Spectroscopic Methods: A combination of Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, and mass spectrometry can provide comprehensive information about reaction kinetics and molecular structures. igi-global.comresearchgate.netfiveable.me These methods are key tools for identifying reaction pathways and transient species. igi-global.comresearchgate.net

Electrochemical Analysis: Studying the electrochemical oxidation of aniline derivatives can reveal detailed mechanistic pathways, including the number of electrons transferred and the nature of intermediate species like radical cations or iminiums. researchgate.netnih.govmdpi.com This knowledge is essential for applications in electrosynthesis and sensor development.

Table 3: Advanced Techniques for Mechanistic Investigation
TechniqueInformation GainedApplication to this compound Research
In Situ FTIR SpectroscopyIdentification of surface-adsorbed species and reaction intermediates in real-time. youtube.comStudying the mechanism of catalytic synthesis or derivatization on solid catalysts.
NMR SpectroscopyStructural elucidation of products and intermediates; kinetic monitoring. researchgate.netTracking reaction progress and identifying byproducts in solution-phase synthesis.
Cyclic VoltammetryDetermination of oxidation potentials and mechanistic pathways of redox processes. researchgate.netnih.govInvestigating the electrochemical behavior and potential for electrosynthesis.
Mass SpectrometryIdentification of transient intermediates and characterization of product masses. igi-global.comresearchgate.netDetecting short-lived species in complex reaction mixtures.

Integration with Green Chemistry Principles for Sustainable Synthesis

The chemical industry is increasingly shifting towards sustainable practices to minimize environmental impact. datainsightsmarket.com Future research on this compound should prioritize the development of green and sustainable synthetic methods.

Key principles to integrate include:

Use of Renewable Feedstocks: Exploring pathways to synthesize the aniline core from biomass-derived precursors, such as lignocellulose, would represent a major advance in sustainability. rsc.orgeuropa.eu Projects like CatASus aim to convert renewable resources into valuable amines using catalysts based on earth-abundant materials. europa.eu

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives, such as water or bio-derived solvents like cyclopentyl methyl ether, is crucial. nih.gov Furthermore, developing enzymatic or metal-free catalytic systems can reduce reliance on expensive and toxic heavy metals. europa.eunih.gov

Table 4: Green Chemistry Approaches for Sustainable Synthesis
Green Chemistry PrincipleTraditional ApproachProposed Sustainable AlternativeReferences
Starting MaterialsPetroleum-based feedstocks.Biomass-derived platform chemicals (e.g., from lignocellulose). europa.eu rsc.orgeuropa.eu
CatalystsPrecious metal catalysts (e.g., Palladium, Platinum).Earth-abundant metal catalysts, metal-free systems, or biocatalysts (enzymes). europa.eunih.gov europa.eunih.gov
SolventsVolatile organic compounds (VOCs).Water, supercritical fluids, or green solvents like cyclopentyl methyl ether. nih.gov nih.gov
ProcessBatch processing with potential for significant waste generation.Continuous-flow synthesis for improved efficiency and reduced waste. beilstein-journals.orgmdpi.com beilstein-journals.orgmdpi.com

Computational Design of Functionalized Aromatic Systems

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, accelerating the discovery and design of new functional materials. chemrxiv.org In silico methods can guide experimental efforts by identifying the most promising candidate molecules.

Future computational research should focus on:

Structure-Property Relationship Studies: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic, geometric, and optical properties of this compound and its derivatives. acs.orgmdpi.com This allows for systematic investigation of how different functional groups influence the desired properties. acs.org

In Silico Screening: Large virtual libraries of derivatives can be created and screened for specific properties, such as binding affinity to a biological target (molecular docking) or suitability for electronic applications. stmjournals.comacs.orgacs.org This approach can identify lead compounds for further experimental validation. stmjournals.com

Catalyst and Reaction Design: Computational modeling can be used to design new catalysts and predict reaction pathways. nih.gov For example, in silico derivatization of catalysts can help identify structures with enhanced activity for specific transformations involving aniline derivatives. nih.gov

Table 5: Computational Methods in the Design of Aromatic Systems
Computational MethodPredicted PropertiesRelevance to this compound Research
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), vibrational frequencies, optical properties. mdpi.comacs.orgDesigning derivatives with tailored electronic or optical characteristics.
Molecular DockingBinding affinity and mode of interaction with biological macromolecules. stmjournals.comacs.orgScreening for potential pharmaceutical or agrochemical activity.
ADMET PredictionPharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). mdpi.comacs.orgAssessing the drug-likeness of novel derivatives at an early stage.
Grand Canonical Monte Carlo (GCMC)Adsorption properties in porous materials. acs.orgDesigning functionalized frameworks incorporating the aniline derivative for gas capture.

Q & A

Basic: What are the optimal synthetic routes for 5-Chloro-2-methoxy-3-methylaniline, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step halogenation and methoxylation of aniline derivatives. A common approach starts with 3-methylaniline, where regioselective chlorination at the 5-position is achieved using Cl2/FeCl3 under controlled temperature (0–5°C) . Subsequent methoxylation at the 2-position employs NaOMe/CuI catalysis in DMF at 80–100°C.
Characterization:

  • NMR : <sup>1</sup>H NMR (CDCl3) should show a singlet for the methoxy group (~δ 3.8 ppm) and splitting patterns consistent with aromatic protons adjacent to Cl and CH3 groups .
  • HPLC : Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers verify the regiochemical stability of substituents under reaction conditions?

Answer:
Regiochemical stability is assessed through:

  • Kinetic monitoring : Using in-situ FTIR to track methoxy group retention during acidic/basic reactions .
  • Isotopic labeling : Introducing <sup>13</sup>C at the methoxy group to monitor potential demethylation via <sup>13</sup>C NMR .
  • Competitive experiments : Comparing reactivity with analogs (e.g., 5-Chloro-2-methylaniline) to evaluate electronic effects of the methoxy group .

Advanced: How do computational methods (e.g., DFT) predict the electronic effects of substituents in this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals to predict reactivity:

  • HOMO/LUMO analysis : The methoxy group donates electron density, raising HOMO energy (~−5.2 eV), making the compound more nucleophilic at the para-Cl position .
  • Charge distribution : Mulliken charges reveal the NH2 group carries a partial positive charge (+0.12 e), facilitating electrophilic substitution at the ortho position .
    Validation : Compare computed IR spectra with experimental data to confirm functional group interactions .

Advanced: How can contradictory data on melting points (e.g., 97–103°C vs. 105–108°C in unpublished studies) be resolved?

Answer:
Discrepancies arise from polymorphism or impurities. Mitigation strategies include:

  • DSC analysis : Determine if multiple endotherms exist, indicating polymorphic forms .
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure polymorphs and re-measure mp.
  • Elemental analysis : Verify C/H/N ratios to rule out impurities (e.g., residual solvents) .

Advanced: What strategies improve yield in Pd-catalyzed cross-coupling reactions involving this aniline derivative?

Answer:
Key factors:

  • Protecting groups : Acetylate the NH2 to prevent catalyst poisoning (e.g., Ac2O/pyridine) .
  • Ligand selection : Bulky ligands (XPhos) enhance selectivity in Suzuki-Miyaura couplings by reducing steric hindrance at the 3-methyl position .
  • Solvent optimization : Use toluene/DMF (4:1) to balance solubility and reaction rate.

Advanced: How does the methoxy group influence UV-Vis spectral properties compared to des-methoxy analogs?

Answer:
The methoxy group induces a bathochromic shift (~20 nm) due to n→π* transitions.

  • Experimental : λmax in ethanol = 290 nm (vs. 270 nm for 5-Chloro-2-methylaniline) .
  • TD-DFT validation : Simulated spectra using CAM-B3LYP/6-311+G(d,p) match experimental shifts within 5 nm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-2-methoxy-3-methylaniline
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5-Chloro-2-methoxy-3-methylaniline

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